4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride
Overview
Description
4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H12ClNO5S2 and a molecular weight of 325.78 g/mol . It is characterized by the presence of a morpholine ring and two sulfonyl chloride groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(morpholine-4-sulfonyl)benzenesulfonyl chloride with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at a specific temperature until the completion of the reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride groups can hydrolyze to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform
Catalysts: Base catalysts such as triethylamine
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride involves the reactivity of its sulfonyl chloride groups. These groups are highly electrophilic and can react with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)sulfonylbenzenesulfonyl chloride
- 4-(Pyrrolidine-1-sulfonyl)benzenesulfonyl chloride
- 4-(Aminosulfonyl)benzenesulfonyl chloride
Uniqueness
4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride is unique due to the presence of the morpholine ring, which imparts specific chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and various scientific applications .
Properties
IUPAC Name |
4-morpholin-4-ylsulfonylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO5S2/c11-18(13,14)9-1-3-10(4-2-9)19(15,16)12-5-7-17-8-6-12/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSBUDUHESWZJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381553 | |
Record name | 4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
465514-13-0 | |
Record name | 4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(morpholine-4-sulfonyl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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